JE-2147 is derived from a series of chemical modifications aimed at enhancing the efficacy and specificity of dipeptidyl peptidase IV inhibitors. It falls under the category of small molecule drugs, specifically designed to interact with biological targets to modulate physiological processes. The compound is notable for its structure, which allows it to bind selectively to the enzyme, inhibiting its activity without affecting other related enzymes.
The synthesis of JE-2147 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity. For instance, specific catalysts may be employed to facilitate certain reactions while minimizing by-products.
The molecular structure of JE-2147 can be represented by its chemical formula, which reflects the arrangement of atoms within the compound. Detailed structural analysis reveals:
Crystallographic data may be used to elucidate bond lengths and angles, providing insights into how structural modifications impact biological activity.
JE-2147 engages in various chemical reactions that are essential for its biological function:
Understanding these reactions helps in predicting pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.
The mechanism of action for JE-2147 primarily revolves around its role as a dipeptidyl peptidase IV inhibitor:
Data from biochemical assays provide quantifiable metrics such as IC50 values, indicating the concentration required to inhibit half of the enzyme's activity.
JE-2147 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties.
JE-2147 has significant potential applications in scientific research and medicine:
Ongoing studies aim to elucidate additional therapeutic avenues where JE-2147 could play a beneficial role in clinical settings.
Electrostatic forces dominate the binding specificity of JE-2147 to HIV-1 protease, as revealed by quantum crystallography and the University at Buffalo Databank (UBDB) of aspherical atomic densities. This approach surpasses traditional point-charge models by accounting for electron density anisotropy and charge penetration effects. JE-2147 forms a dense network of electrostatic interactions with catalytic residues (Asp25/Asp25') and flap residues (Gly48/Gly48'), contributing -28.31 kcal/mol to total binding energy—significantly stronger than darunavir (-21.59 kcal/mol). Key interactions include:
Table 1: Electrostatic Interaction Energy Components for JE-2147 and Comparator Inhibitors
Energy Term | JE-2147 (kcal/mol) | Darunavir (kcal/mol) | KNI-272 (kcal/mol) |
---|---|---|---|
Total Electrostatic (Ees) | -28.31 | -21.59 | -15.69 |
Van der Waals (ΔEvdw) | -42.17 | -38.25 | -35.41 |
Solvation (ΔGsolv) | +18.63 | +20.15 | +22.84 |
Charge Penetration (Epen) | -6.92 | -4.87 | -3.98 |
Explicit-solvent molecular dynamics (MD) simulations (10–100 ns) demonstrate JE-2147’s unique adaptability to HIV-1 protease’s conformational plasticity. Unlike darunavir, JE-2147 stabilizes the semi-open-to-closed transition of protease flaps (residues 45–55) by reducing flap-tip Cα distances from 15.2 Å to 6.8 Å within 20 ns. Key dynamic behaviors include:
Table 2: Hydrogen Bond Stability During MD Simulations (Occupancy %)
Residue Pair | JE-2147 | Darunavir | Functional Role |
---|---|---|---|
Inhibitor–Asp29 | 98.2% | 89.5% | Catalytic site anchoring |
Inhibitor–Ile50 | 85.7% | 72.3% | Flap stabilization |
Inhibitor–Asp30' | 93.4% | 81.6% | Dimer interface contact |
The aspherical-atom UBDB model quantifies JE-2147’s exceptional charge penetration energy (Epen = -6.92 kcal/mol), which constitutes 24% of total electrostatic stabilization. This arises from:
Enzyme kinetics reveal JE-2147’s superiority over darunavir in inhibiting wild-type and resistant proteases:
Table 3: Inhibition Parameters for Wild-Type and Mutant HIV-1 Protease
Parameter | JE-2147 | Darunavir |
---|---|---|
Wild-Type Ki (nM) | 0.33 | 0.50 |
V32I Mutant EC50 (μM) | 0.033 | 0.060 |
I84V Mutant EC50 (μM) | 0.047 | 0.150 |
Quadruple Mutant EC50 (μM) | 0.100 | 0.300 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7